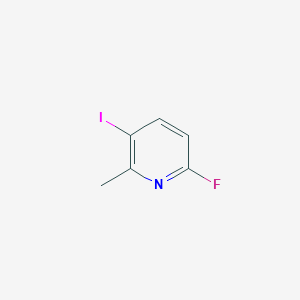

6-Fluoro-3-iodo-2-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-3-iodo-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FIN/c1-4-5(8)2-3-6(7)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTKNZPBQLMGRJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657718 | |

| Record name | 6-Fluoro-3-iodo-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884495-23-2 | |

| Record name | 6-Fluoro-3-iodo-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 6-Fluoro-3-iodo-2-methylpyridine

An In-depth Technical Guide to 6-Fluoro-3-iodo-2-methylpyridine: Properties, Reactivity, and Applications

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic design of molecular building blocks is paramount. Heterocyclic compounds, especially functionalized pyridines, are foundational to the development of countless biologically active molecules.[1] this compound (CAS No. 884495-23-2) has emerged as a highly valuable and versatile intermediate.[1] Its unique trifunctionalized structure—featuring a fluorine atom, a reactive iodine atom, and a methyl group on the pyridine core—offers a sophisticated platform for constructing complex molecular architectures.

This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its core physical and chemical properties, explore its reactivity with a focus on transition metal-catalyzed cross-coupling reactions, and discuss its applications, handling, and exemplary experimental protocols.

Chemical Identity and Physicochemical Properties

The identity and fundamental properties of this compound are summarized below. This data is critical for its appropriate handling, storage, and application in synthetic chemistry.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 884495-23-2 | [2][3] |

| Molecular Formula | C₆H₅FIN | [2] |

| Molecular Weight | 237.02 g/mol | [3] |

| Canonical SMILES | CC1=C(C=CC(=N1)F)I | [] |

| InChI Key | VTKNZPBQLMGRJH-UHFFFAOYSA-N | [3][] |

Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White to Yellow Solid | [3] |

| Purity | Typically ≥97% | [1][3] |

| Boiling Point | 229.6 °C at 760 mmHg (Predicted) | [] |

| Density | 1.892 g/cm³ (Predicted) | [] |

| Storage Temperature | Refrigerator | [3] |

| Shipping Temperature | Room Temperature | [3] |

The Architectural Logic: Understanding Reactivity

The synthetic utility of this compound stems from the specific arrangement of its three functional groups, each conferring distinct and advantageous chemical properties.

-

Iodine as a Versatile Leaving Group : The carbon-iodine (C-I) bond at the 3-position is the primary site of reactivity. This bond is relatively weak, making it an excellent substrate for oxidative addition to transition metal catalysts (e.g., Palladium, Copper). This reactivity is the cornerstone of its application in a wide array of cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, alkyl, alkynyl, and amino substituents.[1]

-

Fluorine Substitution : The fluorine atom at the 6-position significantly influences the molecule's electronic properties. As a strongly electron-withdrawing group, it can decrease the basicity of the pyridine nitrogen.[5] In a drug development context, fluorine substitution is a well-established strategy to enhance metabolic stability, improve lipophilicity, and modulate binding affinity, often leading to superior pharmacokinetic and pharmacodynamic profiles.[1]

-

Methyl Group Influence : The 2-methyl group provides steric and electronic influence. It can direct the regioselectivity of certain reactions and fine-tune the electronic nature of the pyridine ring, impacting the overall reactivity and properties of the final target molecule.[1]

Caption: Key functional groups and their impact on chemical reactivity.

Applications in Research and Drug Development

The unique combination of features makes this compound a sought-after intermediate in several high-value research areas.

-

Pharmaceutical Intermediates : This is the primary application. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[6] This building block is crucial for synthesizing compounds targeting a range of diseases, including kinase inhibitors for oncology, antiviral agents, and therapeutics for neurological disorders.[1]

-

Agrochemicals : The structural motifs accessible from this intermediate are also relevant to the development of next-generation herbicides, fungicides, and insecticides, where enhanced efficacy and improved environmental profiles are desired.[1]

-

Material Science : It is also explored for creating specialized organic materials, such as ligands for catalysis or components of organic semiconductors.[1]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The following information is derived from available safety data sheets (SDS).

Hazard Identification

-

Signal Word : Warning[3]

-

Hazard Statements :

Recommended Precautions and PPE

-

Engineering Controls : Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[7] Ensure eyewash stations and safety showers are readily accessible.[8]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[8][9]

-

Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[8][10]

-

Respiratory Protection : If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9][11]

-

-

Handling Practices : Avoid breathing dust, fumes, or spray.[7][10] Wash hands and any exposed skin thoroughly after handling.[8] Do not eat, drink, or smoke when using this product.[8]

Exemplary Experimental Protocol: Suzuki Cross-Coupling

To illustrate the utility of this compound, a representative Suzuki cross-coupling protocol is provided below. This reaction is a powerful method for forming carbon-carbon bonds.

Objective : To synthesize 6-Fluoro-2-methyl-3-(phenyl)pyridine by coupling this compound with phenylboronic acid.

Materials and Reagents

-

This compound

-

Phenylboronic Acid

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium Carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane (anhydrous)

-

Toluene (anhydrous)

-

Deionized Water

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet

Step-by-Step Methodology

-

Reaction Setup : To a dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Catalyst Preparation : In a separate vial, pre-mix Palladium(II) Acetate (0.02 eq) and Triphenylphosphine (0.04 eq) in a small amount of the reaction solvent until a homogeneous solution is formed. Causality Note: Pre-mixing the palladium source and ligand allows for the in-situ formation of the active Pd(0) catalyst, which is crucial for initiating the catalytic cycle.

-

Solvent and Catalyst Addition : Add anhydrous 1,4-dioxane and toluene (e.g., in a 4:1 ratio) to the main reaction flask, followed by the prepared catalyst solution. A small amount of water (e.g., 10% v/v of the organic solvent) is often added to aid in the dissolution of the base and facilitate the transmetalation step.

-

Reaction Execution : Equip the flask with a condenser and heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup and Isolation :

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification and Characterization : Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-Fluoro-2-methyl-3-(phenyl)pyridine. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: A typical experimental workflow for a Suzuki cross-coupling reaction.

Conclusion

This compound stands out as a premier building block for modern organic synthesis. Its well-defined reactivity, centered on the versatile carbon-iodine bond for cross-coupling, is complemented by the strategic placement of fluoro and methyl groups that impart desirable properties for drug discovery and material science. A thorough understanding of its properties, reactivity, and handling procedures empowers researchers to leverage this powerful intermediate to its full potential, accelerating the discovery and development of novel chemical entities.

References

- 1. nbinno.com [nbinno.com]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound | 884495-23-2 [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 6-Fluoro-3-iodo-2-methylpyridine: A Strategic Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Fluoro-3-iodo-2-methylpyridine, a key heterocyclic building block in contemporary medicinal chemistry. The strategic arrangement of its functional groups—a fluorine atom, a reactive iodine atom, and a methyl group on a pyridine core—offers a unique combination of properties that are highly advantageous for the synthesis of complex pharmaceutical agents. This document delves into the molecule's fundamental properties, a detailed synthesis protocol, its critical role in transition metal-catalyzed cross-coupling reactions, and its application in the development of targeted therapeutics, particularly kinase inhibitors. The guide is structured to provide both foundational knowledge and practical insights for researchers engaged in drug discovery and development.

Core Molecular and Physicochemical Properties

This compound (CAS Number: 884495-23-2) is a substituted pyridine derivative that has gained prominence as a versatile intermediate in organic synthesis.[1] Its structure is meticulously designed to offer distinct advantages in the construction of biologically active molecules.

Molecular Structure and Key Identifiers

The unique reactivity and utility of this compound stem from the specific placement of its three substituents on the pyridine ring. The fluorine at the 6-position enhances metabolic stability and modulates the electronic properties of the ring. The iodine at the 3-position serves as an excellent leaving group for a variety of cross-coupling reactions, and the methyl group at the 2-position provides steric and electronic influence.[1]

Below is a summary of the key identifiers and physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅FIN | [2] |

| Molecular Weight | 237.02 g/mol | [2] |

| CAS Number | 884495-23-2 | [2] |

| Physical Form | White to Yellow Solid | [2] |

| Purity | Typically ≥97% | [1][2] |

| Storage Temperature | Refrigerator | [2] |

The Strategic Importance of Fluorine and Iodine

The incorporation of a fluorine atom into a drug candidate can significantly enhance its pharmacokinetic profile. Fluorine's high electronegativity can increase lipophilicity, which may improve membrane permeability and bioavailability. Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage and thereby enhancing the metabolic stability of the drug.[1]

The iodine atom at the 3-position is the molecule's primary reactive site for building molecular complexity. The carbon-iodine bond is relatively weak, making it highly susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions. This allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the pyridine core.[1] This reactivity is central to its role as a key building block in combinatorial chemistry and lead optimization.

Synthesis and Reaction Mechanisms

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While various synthetic routes exist for fluorinated pyridines, a common approach involves the modification of a pre-existing pyridine ring.

Representative Synthesis Protocol

The following protocol is a representative example of a synthetic route that can be adapted to produce this compound, based on general methods for the synthesis of related fluoropyridine compounds. This method involves a diazotization-fluorination sequence followed by iodination.

Starting Material: 3-Amino-6-fluoro-2-methylpyridine

Step 1: Diazotization and Iodination

-

Dissolve 3-Amino-6-fluoro-2-methylpyridine in an aqueous solution of a non-nucleophilic acid (e.g., tetrafluoroboric acid or hexafluorophosphoric acid) at a low temperature (typically 0-5 °C).

-

Slowly add a solution of sodium nitrite (NaNO₂) in water to the stirred mixture. The temperature should be carefully maintained to prevent the premature decomposition of the diazonium salt.

-

After the addition of sodium nitrite is complete, stir the reaction mixture for an additional 30 minutes at the same low temperature.

-

To the solution of the diazonium salt, add a solution of potassium iodide (KI) in water. This will initiate the Sandmeyer-type reaction, where the diazonium group is replaced by iodine.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Causality behind Experimental Choices:

-

Low Temperature: The diazotization reaction is performed at low temperatures to ensure the stability of the intermediate diazonium salt, which can be explosive if isolated and is prone to decomposition at higher temperatures.

-

Non-nucleophilic Acid: The use of an acid like HBF₄ is crucial as it provides a non-nucleophilic counter-ion for the diazonium salt, preventing unwanted side reactions.

-

Potassium Iodide: KI serves as the iodide source for the displacement of the diazonium group.

Key Reaction: The Suzuki Cross-Coupling

One of the most valuable applications of this compound is its use in palladium-catalyzed Suzuki cross-coupling reactions. This reaction allows for the formation of a new carbon-carbon bond between the pyridine ring and a wide range of boronic acids or esters.

The general catalytic cycle for a Suzuki coupling reaction is illustrated below:

Caption: Catalytic cycle of the Suzuki cross-coupling reaction.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in the synthesis of a variety of pharmaceutical agents. Its primary use is in the development of small molecule kinase inhibitors, which are a major class of drugs for the treatment of cancer and inflammatory diseases.

Role in Kinase Inhibitor Synthesis

Many kinase inhibitors target the ATP-binding pocket of the enzyme. The pyridine core of this compound can act as a scaffold that mimics the hinge-binding region of ATP. Through cross-coupling reactions at the 3-position, medicinal chemists can introduce a variety of substituents that can interact with other regions of the kinase, leading to potent and selective inhibitors.

For example, this building block has been utilized in the synthesis of inhibitors for p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[3] The development of potent p38 MAP kinase inhibitors has significant therapeutic potential for treating autoimmune diseases.[3]

Workflow for Fragment-Based Drug Discovery

This compound is an ideal starting point for fragment-based drug discovery (FBDD). The general workflow for utilizing this fragment in an FBDD campaign is outlined below:

Caption: FBDD workflow using this compound.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification

Based on available safety data, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H320: Causes eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Recommended Precautions

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a testament to the power of strategic molecular design in modern medicinal chemistry. Its carefully orchestrated arrangement of a fluorine atom for metabolic stability and an iodine atom for synthetic versatility provides researchers with a powerful tool for the rapid and efficient synthesis of novel drug candidates. As the demand for targeted therapeutics continues to grow, the importance of such well-designed building blocks in accelerating the drug discovery process cannot be overstated. This guide has provided a comprehensive overview of its properties, synthesis, and applications, underscoring its significance for professionals in the pharmaceutical sciences.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 884495-23-2 [sigmaaldrich.com]

- 3. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling and Application of 6-Fluoro-3-iodo-2-methylpyridine for Advanced Research

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction & Strategic Importance

6-Fluoro-3-iodo-2-methylpyridine (CAS No. 884495-23-2) is a substituted pyridine derivative that has become a valuable building block in modern synthetic chemistry.[1] Its utility is primarily derived from its unique trifunctional nature: a pyridine core, a fluorine atom, and an iodine atom. This specific arrangement offers medicinal chemists and material scientists a powerful tool for molecular design. The fluorine substitution can enhance crucial drug properties such as metabolic stability and lipophilicity, while the highly reactive carbon-iodine bond serves as a versatile handle for transition metal-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Heck couplings.[1] This allows for the strategic introduction of diverse molecular fragments.

Given its role as a key intermediate in the synthesis of high-value targets, including kinase inhibitors and antiviral agents, a comprehensive understanding of its safe handling is not merely a regulatory formality but a prerequisite for efficient and secure research.[1] This guide provides an in-depth analysis of the compound's hazard profile, risk mitigation strategies, and emergency protocols, grounded in authoritative safety data.

Section 2: Comprehensive Hazard Profile

The compound is classified as hazardous, and a thorough understanding of its specific risks is essential for laboratory personnel. The primary hazards are associated with acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[2][3]

Table 1: GHS Hazard Classification Summary

| Hazard Class | Hazard Statement | Signal Word |

|---|---|---|

| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |

| Skin Corrosion/Irritation | H315: Causes skin irritation[2][3] | Warning |

| Eye Damage/Irritation | H319/H320: Causes serious eye irritation[2][3] | Warning |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation[2][3] | Warning |

Analysis of Health Hazards:

-

Oral Toxicity (H302): Accidental ingestion of this solid compound can be harmful. This underscores the importance of strict personal hygiene, such as washing hands thoroughly after handling and prohibiting eating or drinking in the laboratory.[4]

-

Skin Irritation (H315): Direct contact with the skin can lead to irritation. This necessitates the consistent use of appropriate chemical-resistant gloves and a lab coat to prevent exposure.

-

Eye Irritation (H319/H320): The compound is a serious eye irritant. Airborne dust or accidental splashes pose a significant risk, making chemical safety goggles or a face shield mandatory during handling.

-

Respiratory Irritation (H335): Inhalation of the dust can irritate the respiratory tract.[2][3] All handling of the solid, especially weighing and transferring, must be performed within a certified chemical fume hood to minimize inhalation risk.

Caption: GHS Hazard Profile for this compound.

Section 3: Risk Mitigation Framework: From Benchtop to Storage

A multi-layered approach to safety, combining engineering controls, personal protective equipment, and standardized procedures, is critical for minimizing exposure risk.

Engineering Controls: The First Line of Defense

The primary engineering control for this compound is a properly functioning chemical fume hood. All manipulations of the solid, including weighing, should be performed in a fume hood to prevent inhalation of dust and contain any potential spills.[5] Additionally, safety showers and eyewash stations must be readily accessible and tested regularly.[4]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.

-

Skin Protection: A flame-resistant lab coat should be worn and kept fastened. Chemical-resistant gloves (nitrile is a suitable choice for incidental contact) must be worn. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removing them.[2][4]

-

Respiratory Protection: In standard laboratory use within a fume hood, respiratory protection is not typically required. However, in the case of a ventilation failure or a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Standard Operating Procedure (SOP) for Handling

This protocol ensures a self-validating system for the safe use of this compound in a typical cross-coupling reaction.

-

Preparation:

-

Don all required PPE (goggles, lab coat, gloves).

-

Ensure the chemical fume hood sash is at the appropriate working height.

-

Gather all necessary equipment (spatula, weigh paper/boat, reaction flask, solvent).

-

Place a waste container for contaminated materials inside the fume hood.

-

-

Weighing and Transfer:

-

Retrieve the reagent bottle from its designated storage (refrigerator). Allow it to equilibrate to room temperature before opening to prevent moisture condensation.

-

Perform the weighing of the white to yellow solid inside the fume hood.

-

Carefully transfer the weighed solid to the reaction vessel using a powder funnel to avoid spillage.

-

If any dust is generated, gently wipe the area with a damp cloth and dispose of it in the designated waste container.

-

-

Post-Handling:

Caption: Safe Handling Workflow for Solid Reagents.

Storage and Incompatibility

-

Storage: The compound should be stored in a refrigerator. The container must be kept tightly closed in a dry and well-ventilated area.[2][6] Store locked up and away from incompatible materials.[2][3]

-

Incompatible Materials: While specific incompatibility data is limited, it is prudent to avoid strong oxidizing agents, strong acids, and acid chlorides.[5]

Section 4: Emergency Response Protocol

In the event of an exposure or spill, a swift and correct response is crucial.

Caption: Emergency Decision Tree for Accidental Exposure.

First-Aid Measures:

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[2][3]

-

If on Skin: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][3]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice or attention.[2][3][4]

-

If Swallowed: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[4]

Spill Management:

For a small spill, prevent further spread if it is safe to do so. Carefully sweep or vacuum the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal. Do not let the product enter drains.[2][3] For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Section 5: Physicochemical & Reactivity Data

Table 2: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 884495-23-2 | [7][8] |

| Molecular Formula | C6H5FIN | [7][8] |

| Molecular Weight | 237.01 g/mol | [7][9] |

| Appearance | White to Yellow Solid | |

| Purity | Typically ≥97% | [1] |

| Storage | Refrigerator (2-8°C) |[10] |

References

- 1. nbinno.com [nbinno.com]

- 2. aksci.com [aksci.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. manchesterorganics.com [manchesterorganics.com]

- 8. pschemicals.com [pschemicals.com]

- 9. 2-Fluoro-4-iodo-3-methylpyridine | C6H5FIN | CID 11776298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Fluoro-3-iodo-6-methylpyridine – porphyrin-systems [porphyrin-systems.com]

Navigating the Synthesis Landscape: A Technical Guide to the Storage and Handling of 6-Fluoro-3-iodo-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate world of pharmaceutical and agrochemical development, the precise handling of specialized reagents is paramount to both experimental success and laboratory safety. 6-Fluoro-3-iodo-2-methylpyridine, a key building block in the synthesis of a multitude of complex molecules, demands a nuanced understanding of its properties for its effective and safe utilization.[1] This guide provides an in-depth technical overview of the storage and handling of this versatile compound, grounded in established safety protocols and chemical principles.

Compound Profile and Significance

This compound (CAS No. 884495-23-2) is a halogenated pyridine derivative that serves as a valuable intermediate in organic synthesis.[1] Its utility stems from the unique reactivity conferred by its substituents. The fluorine atom can enhance the metabolic stability and lipophilicity of target molecules, while the highly reactive carbon-iodine bond is amenable to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[1] This dual functionality makes it a sought-after precursor in the development of novel pharmaceuticals and agrochemicals.[1]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is the foundation of its safe handling.

| Property | Value | Source |

| Molecular Formula | C₆H₅FIN | PubChem |

| Molecular Weight | 237.01 g/mol | PubChem |

| Appearance | White to yellow solid | Sigma-Aldrich[2] |

| Storage Temperature | Refrigerator (2-8 °C) | Sigma-Aldrich, ChemScene[2][3] |

Hazard Identification and Safety Precautions

While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented, data from suppliers and structurally similar compounds indicate several potential hazards. The compound is classified with the GHS signal word "Warning".[2]

GHS Hazard Statements

Based on available information, the following hazard statements are associated with this compound and its close analogs:

-

H319: Causes serious eye irritation.

-

H320: Causes eye irritation. [2]

-

H332: Harmful if inhaled.

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind the selection of engineering controls and PPE is to create multiple barriers to exposure, minimizing the risk of inhalation, skin, and eye contact.

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or vapors.[5]

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating significant dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Storage and Handling Protocols

The stability and integrity of this compound are contingent upon proper storage and handling. The following protocols are designed to ensure both the longevity of the compound and the safety of laboratory personnel.

Storage

-

Container: Keep the container tightly closed to prevent moisture absorption and potential degradation.[5]

-

Incompatible Materials: Store away from strong oxidizing agents and strong acids.[7]

-

Light Sensitivity: While not explicitly stated for this compound, many iodinated compounds are light-sensitive. It is prudent to store it in a dark place or in an amber vial.

Handling Workflow

The following diagram outlines the logical flow for safely handling this compound in a laboratory setting.

Reactivity and Stability

Understanding the reactivity profile of this compound is crucial for planning synthetic routes and avoiding hazardous situations.

-

Cross-Coupling Reactions: The carbon-iodine bond is the primary site of reactivity, readily participating in various palladium-catalyzed cross-coupling reactions.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which can lead to vigorous and potentially hazardous reactions.[7]

-

Thermal Decomposition: While specific data for this compound is unavailable, thermal decomposition of halogenated pyridines can release toxic and corrosive fumes, including nitrogen oxides, carbon oxides, hydrogen fluoride, and hydrogen iodide.

Emergency Procedures

In the event of an exposure or spill, a swift and informed response is critical.

First Aid Measures

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Accidental Release Measures

The following workflow illustrates the appropriate response to a spill.

Disposal Considerations

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

-

Waste Classification: This compound should be treated as hazardous waste.

-

Disposal Method: Disposal should be carried out by a licensed professional waste disposal service. Incineration in a permitted hazardous waste incinerator is a common method for the disposal of halogenated organic compounds.[8]

-

Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty containers should then be disposed of in accordance with local regulations.

Conclusion

This compound is a powerful tool in the arsenal of the synthetic chemist. Its effective use is intrinsically linked to a comprehensive understanding of its properties and a commitment to rigorous safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can confidently and safely leverage the synthetic potential of this valuable compound, paving the way for future innovations in drug discovery and beyond.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 884495-23-2 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-Fluoro-4-iodo-3-methylpyridine | C6H5FIN | CID 11776298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 7. research.uga.edu [research.uga.edu]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Spectroscopic and Synthetic Aspects of 6-Fluoro-3-iodo-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword

6-Fluoro-3-iodo-2-methylpyridine is a key building block in modern medicinal and materials chemistry. Its unique substitution pattern—a fluorine atom, an iodine atom, and a methyl group on a pyridine ring—offers a versatile platform for the synthesis of complex molecular architectures.[1] The fluorine atom can enhance metabolic stability and binding affinity, while the iodo group serves as a crucial handle for cross-coupling reactions.[1] This guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for this important compound, designed to empower researchers in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

This compound possesses a well-defined structure that dictates its reactivity and spectroscopic signature.

| Property | Value | Source |

| CAS Number | 884495-23-2 | |

| Molecular Formula | C₆H₅FIN | |

| Molecular Weight | 237.02 g/mol | |

| Physical Form | White to Yellow Solid | |

| Storage | Refrigerator |

Spectroscopic Characterization: A Predictive Analysis

While experimental spectra for this compound are not publicly available, we can predict its spectroscopic features with a high degree of confidence based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, we anticipate characteristic signals in ¹H, ¹³C, and ¹⁹F NMR spectra.

The proton NMR spectrum is expected to show two distinct aromatic proton signals and one signal for the methyl group.

Predicted ¹H NMR Data (in CDCl₃, 500 MHz)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H-4 | ~8.0 | d | J(H-F) ≈ 8-10 Hz |

| H-5 | ~7.0 | d | J(H-H) ≈ 8-9 Hz |

| -CH₃ | ~2.6 | s |

-

Rationale: The H-4 proton is expected to be the most downfield due to the deshielding effects of the adjacent iodine and the nitrogen atom in the pyridine ring. It will likely appear as a doublet due to coupling with the fluorine atom at position 6. The H-5 proton will be upfield relative to H-4 and will appear as a doublet due to coupling with the H-4 proton. The methyl protons at position 2 will appear as a singlet in the typical alkyl region.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~160 (d, ¹J(C-F) ≈ 240 Hz) |

| C-3 | ~95 |

| C-4 | ~145 |

| C-5 | ~120 (d, ³J(C-F) ≈ 4 Hz) |

| C-6 | ~165 (d, ¹J(C-F) ≈ 250 Hz) |

| -CH₃ | ~25 |

-

Rationale: The carbons directly attached to the fluorine atom (C-2 and C-6) will exhibit large one-bond coupling constants (¹J(C-F)). The carbon bearing the iodine atom (C-3) will be significantly shielded. The remaining aromatic carbons and the methyl carbon will appear at their expected chemical shifts, with smaller C-F couplings observable for carbons further from the fluorine atom.

The ¹⁹F NMR spectrum is a simple yet informative tool for fluorinated compounds.

Predicted ¹⁹F NMR Data (in CDCl₃, 470 MHz)

| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| F-6 | ~ -70 | d | J(F-H) ≈ 8-10 Hz |

-

Rationale: The fluorine atom at the 6-position is expected to have a chemical shift in the typical range for fluoro-pyridines. It will appear as a doublet due to coupling with the H-4 proton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Predicted Identity |

| 237 | [M]⁺ (Molecular Ion) |

| 222 | [M - CH₃]⁺ |

| 110 | [M - I]⁺ |

| 127 | [I]⁺ |

-

Rationale: The molecular ion peak is expected at m/z 237. Common fragmentation pathways would include the loss of the methyl group to give a peak at m/z 222, and cleavage of the C-I bond to give a fragment at m/z 110 and an iodine radical cation at m/z 127.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration |

| 3100-3000 | C-H (aromatic) stretch |

| 2950-2850 | C-H (methyl) stretch |

| 1600-1450 | C=C and C=N (pyridine ring) stretch |

| 1250-1000 | C-F stretch |

| ~800 | C-H (aromatic) out-of-plane bend |

-

Rationale: The IR spectrum will be characterized by aromatic and aliphatic C-H stretching vibrations, characteristic pyridine ring stretches, and a strong C-F stretching absorption.

Synthesis of this compound: A Plausible Route

A common strategy for the synthesis of substituted pyridines involves the modification of a pre-existing pyridine ring. A plausible synthesis of this compound could start from the commercially available 6-fluoro-2-methylpyridine.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol

Step 1: N-Oxidation of 6-Fluoro-2-methylpyridine

-

Dissolve 6-fluoro-2-methylpyridine (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-fluoro-2-methylpyridine-N-oxide.

Step 2: Iodination of 6-Fluoro-2-methylpyridine-N-oxide

-

To a solution of 6-fluoro-2-methylpyridine-N-oxide (1.0 eq) in acetic anhydride, add iodine (1.2 eq).

-

Heat the reaction mixture to 80 °C and stir for 6 hours.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bisulfite.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Experimental Workflows for Spectroscopic Analysis

To ensure the identity and purity of the synthesized this compound, the following spectroscopic analyses should be performed.

Caption: Workflow for spectroscopic characterization.

NMR Sample Preparation and Acquisition

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 or 500 MHz spectrometer.

Mass Spectrometry Sample Preparation and Acquisition

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through an LC-MS system.

-

Acquire the mass spectrum in positive ion mode using electron ionization (EI) or electrospray ionization (ESI).

IR Spectroscopy Sample Preparation and Acquisition

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic and synthetic overview of this compound. The predicted data serves as a valuable reference for researchers working with this compound, aiding in its identification, characterization, and utilization in complex synthetic pathways. The provided synthetic protocol offers a practical starting point for its laboratory-scale preparation. As a versatile building block, a thorough understanding of its properties is paramount for its successful application in the development of novel pharmaceuticals and materials.

References

An In-depth Technical Guide to the Reactivity and Stability of 6-Fluoro-3-iodo-2-methylpyridine

Introduction: A Versatile Building Block for Modern Synthesis

In the landscape of contemporary drug discovery, agrochemical development, and materials science, the strategic incorporation of functionalized heterocyclic scaffolds is paramount. Among these, the pyridine ring system holds a position of prominence. 6-Fluoro-3-iodo-2-methylpyridine (CAS No. 884495-23-2) has emerged as a highly valuable and versatile building block, offering a unique convergence of steric and electronic properties that make it an attractive substrate for a variety of chemical transformations.[1]

This technical guide provides an in-depth exploration of the reactivity and stability of this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a practical resource, elucidating the underlying principles of its chemical behavior and providing actionable insights for its effective utilization in synthesis.

Molecular Structure and Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₅FIN | PubChem |

| Molecular Weight | 237.01 g/mol | PubChem |

| Appearance | White to yellow solid | Sigma-Aldrich[2] |

| Purity | Typically >97% | Sigma-Aldrich[2] |

| Storage Temperature | Refrigerator | Sigma-Aldrich[2] |

Strategic Dissection of Reactivity: The Interplay of Substituents

The reactivity of this compound is dictated by the unique interplay of its three substituents on the pyridine core. Understanding their individual and collective influence is crucial for predicting and controlling its chemical behavior.

-

The Iodine at C3: The Workhorse for Cross-Coupling: The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions due to its relatively low bond dissociation energy. This makes the C3 position the primary handle for introducing a wide array of molecular fragments.[1]

-

The Fluorine at C6: A Modulator of Electronic Properties: The strongly electronegative fluorine atom at the C6 position significantly influences the electronic landscape of the pyridine ring. It enhances the electrophilicity of the ring and can impact the rate and selectivity of cross-coupling reactions. Furthermore, the incorporation of fluorine is a well-established strategy in medicinal chemistry to improve metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]

-

The Methyl Group at C2: A Steric and Electronic Contributor: The methyl group at the C2 position introduces steric hindrance around the adjacent nitrogen atom and the C3 reaction center. This steric bulk can influence the approach of bulky phosphine ligands and coupling partners, potentially affecting reaction kinetics. Electronically, the methyl group is weakly electron-donating, which can subtly modulate the overall reactivity of the pyridine ring.[1]

Harnessing the Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile construction of C-C and C-N bonds.

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds between an organoboron species and an organic halide. For this compound, this reaction provides a direct route to 3-aryl or 3-heteroaryl-6-fluoro-2-methylpyridines.

Mechanistic Rationale:

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through a series of discrete steps: oxidative addition, transmetalation, and reductive elimination. The electron-withdrawing nature of the fluorine atom on the pyridine ring can facilitate the initial oxidative addition of the C-I bond to the Pd(0) catalyst.

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Illustrative Protocol for Suzuki-Miyaura Coupling:

This protocol is a representative example based on general procedures for similar substrates and should be optimized for specific applications.

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).

-

Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) or a combination of Pd₂(dba)₃ (2.5 mol%) and a phosphine ligand like SPhos (5 mol%).

-

Solvent and Degassing: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction mixture should be thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in organic synthesis and building blocks for functional materials.

Mechanistic Considerations:

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

Figure 2: Experimental Workflow for Sonogashira Coupling.

Illustrative Protocol for Sonogashira Coupling:

This protocol is a representative example and may require optimization.

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).

-

Solvent and Base: Add a mixture of degassed solvents, typically THF and an amine base like triethylamine (Et₃N) in a 2:1 ratio.

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature or gently heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and partition between an organic solvent and water. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines. This reaction is of immense importance in pharmaceutical chemistry, where the arylamine motif is a common feature in bioactive molecules.

Mechanistic Overview:

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and subsequent reductive elimination to yield the C-N coupled product.

Illustrative Protocol for Buchwald-Hartwig Amination:

This is a general protocol and specific conditions will depend on the nature of the amine.

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 equiv.).

-

Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

-

Solvent: Add anhydrous, degassed toluene or 1,4-dioxane.

-

Reaction Execution: Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a plug of silica gel. Concentrate the filtrate and purify the crude product by flash column chromatography.

Stability and Handling: Ensuring Compound Integrity

Storage and Handling:

This compound is typically a white to yellow solid.[2] It is recommended to store the compound in a refrigerator to minimize potential degradation.[2] As with many organic halides, it is prudent to handle the compound in a well-ventilated area, avoiding inhalation of dust and contact with skin and eyes. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Chemical Stability:

While specific quantitative stability data for this compound is not extensively published, general principles of halopyridine chemistry can provide guidance. The compound is expected to be relatively stable under neutral conditions. However, prolonged exposure to strong acids or bases, particularly at elevated temperatures, may lead to decomposition. The pyridine nitrogen can be protonated under acidic conditions, which can alter its reactivity. Under strongly basic conditions, nucleophilic aromatic substitution of the fluorine atom, although generally difficult on a pyridine ring, might be a consideration under forcing conditions.

Characterization: Confirming Identity and Purity

Thorough characterization is essential to confirm the identity and purity of this compound and its reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the methyl group protons. The chemical shifts and coupling patterns will be influenced by the substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon attached to the fluorine will exhibit a characteristic large one-bond C-F coupling constant.

Mass Spectrometry (MS):

Mass spectrometry is a crucial tool for determining the molecular weight and obtaining structural information through fragmentation patterns. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight.

Conclusion

This compound is a valuable and versatile building block with a rich and predictable reactivity profile. Its strategic combination of a reactive iodinated site for cross-coupling, a modulating fluorine atom, and a sterically influencing methyl group makes it a powerful tool for the synthesis of complex molecular architectures. A thorough understanding of its reactivity in key transformations such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, coupled with appropriate handling and storage, will enable researchers to fully exploit its potential in their synthetic endeavors.

References

A Senior Application Scientist's Guide to Sourcing and Utilizing 6-Fluoro-3-iodo-2-methylpyridine (97% Purity) for Advanced Synthesis

For researchers and drug development professionals, the integrity of starting materials is paramount. The success of a multi-step synthesis hinges on the quality and reliability of its foundational building blocks. 6-Fluoro-3-iodo-2-methylpyridine (CAS No. 884495-23-2) has emerged as a critical intermediate, valued for its unique trifunctionalized pyridine core. This guide provides an in-depth analysis of commercial sourcing, quality verification, and practical application of this versatile reagent.

The Strategic Value of this compound in Synthesis

This compound is a highly strategic building block for several key reasons. Its structure offers three distinct points for chemical modification, each conferring specific advantages:

-

Iodine Substituent: The carbon-iodine bond is the primary reactive site for transition metal-catalyzed cross-coupling reactions.[1] This makes it an excellent electrophilic partner in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, allowing for the facile introduction of a wide array of carbon and heteroatom substituents at the 3-position of the pyridine ring.

-

Fluorine Atom: The presence of a fluorine atom can significantly enhance the pharmacological properties of a target molecule.[1] It is known to improve metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to aid in membrane permeability, and modulate the pKa of the pyridine nitrogen, which can fine-tune binding interactions with biological targets.[2]

-

Methyl Group: The 2-methyl group provides steric and electronic influence, which can direct the regioselectivity of certain reactions and contribute to the overall conformational profile of the final compound.[1]

This combination makes the molecule a favored intermediate in the synthesis of kinase inhibitors, antiviral agents, and other complex pharmaceuticals and agrochemicals.[1]

Commercial Availability: A Comparative Overview

Sourcing high-purity reagents is a critical first step. A purity of ≥97% is typically required to minimize side reactions and ensure reproducibility. Below is a comparative table of several commercial suppliers offering this compound.

| Supplier | CAS Number | Stated Purity | Physical Form | Additional Notes |

| Sigma-Aldrich (via Synthonix) | 884495-23-2 | 97% | White to Yellow Solid | Storage: Refrigerator.[3] |

| Sigma-Aldrich (via ChemScene) | 884495-23-2 | 95% | Solid | Storage: 4°C, protect from light. |

| Manchester Organics | 884495-23-2 | Not specified | Not specified | Lead time of 4-6 weeks is indicated.[4] |

| BLD Pharm | 884495-23-2 | Not specified | Not specified | Offers analytical documentation like NMR, HPLC, LC-MS.[5] |

| Parchem | 49767-17-1 (Incorrect CAS) | Not specified | Not specified | Note: Lists an incorrect CAS number for this structure.[6] |

Note: Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity before purchase.

Workflow for Procurement and In-House Quality Verification

Trust in a supplier's stated purity is essential, but internal verification is a cornerstone of rigorous scientific practice. The following workflow outlines a self-validating system for procuring and qualifying this compound.

Caption: Procurement and QC workflow for chemical reagents.

-

Sample Preparation: Dissolve ~5-10 mg of the received this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire a proton NMR spectrum. Verify the presence of characteristic peaks for the aromatic protons and the methyl group. The integration of these peaks should correspond to the expected proton count.

-

LC-MS Analysis: Prepare a dilute solution (~1 mg/mL) in a suitable solvent like acetonitrile or methanol. Inject onto an HPLC system coupled with a mass spectrometer. The chromatogram should show a major peak corresponding to the product with an area of ≥97%. The mass spectrum should display the expected molecular ion peak [M+H]⁺ for C₆H₅FIN.

-

Data Comparison: Critically compare the obtained spectra with the data provided on the supplier's CoA and with published literature values to confirm both identity and purity. Any significant unassigned peaks could indicate impurities that may interfere with subsequent reactions.

Application Protocol: Suzuki-Miyaura Cross-Coupling

The utility of this compound is best demonstrated through its application in a robust and widely used reaction. The Suzuki-Miyaura cross-coupling is a staple in medicinal chemistry for forming C-C bonds.

Objective: To synthesize 6-Fluoro-2-methyl-3-phenylpyridine.

Causality in Experimental Design:

-

Catalyst: Pd(PPh₃)₄ is chosen as a reliable, well-established catalyst for Suzuki couplings with iodo-pyridines. Its bulky phosphine ligands facilitate the reductive elimination step.

-

Base: K₂CO₃ is a moderately strong inorganic base, sufficient to facilitate the transmetalation step without causing unwanted side reactions. An aqueous solution is used to aid solubility and accelerate the catalytic cycle.

-

Solvent: A mixture of an organic solvent (like Dioxane or Toluene) and water creates a biphasic system necessary for dissolving both the organic starting materials and the inorganic base.

-

Inert Atmosphere: The reaction is sensitive to oxygen, which can oxidize the Pd(0) catalyst to an inactive Pd(II) state. Therefore, degassing the solvent and maintaining a nitrogen or argon atmosphere is critical for catalytic turnover.

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.

-

Solvent Addition: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Add degassed 1,4-Dioxane and water (e.g., in a 4:1 ratio).

-

Reaction Execution: Heat the reaction mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

References

The Strategic Deployment of Fluorinated Pyridine Derivatives in Modern Research: A Technical Guide

Abstract

The strategic incorporation of fluorine into the pyridine scaffold has emerged as a cornerstone of modern molecular design, profoundly impacting research and development across pharmaceuticals, agrochemicals, and materials science. The unique physicochemical properties imparted by fluorine—such as high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's steric profile, lipophilicity, metabolic stability, and receptor binding affinity.[1][2] This guide provides an in-depth technical exploration of the applications of fluorinated pyridine derivatives, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and a robust framework of authoritative references. It is intended for researchers, scientists, and drug development professionals seeking to leverage the transformative potential of these powerful chemical entities.

The Fluorine Factor: A Paradigm Shift in Pyridine Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry and agrochemistry due to its presence in numerous natural products and its ability to engage in various biological interactions.[3] However, the introduction of fluorine atoms onto this versatile heterocycle has unlocked a new dimension of chemical and biological functionality. The rationale for this strategic fluorination is multifaceted and deeply rooted in the fundamental principles of physical organic chemistry.

Modulating Physicochemical Properties: The Causality Behind Fluorination

The decision to incorporate fluorine into a pyridine derivative is a deliberate strategy to manipulate its properties for a desired outcome. Understanding the underlying mechanisms is crucial for rational design.

-

Tuning Basicity (pKa): The high electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect, which significantly reduces the basicity of the pyridine nitrogen.[4][5] This modulation of pKa is critical in drug design, as it can influence a compound's solubility, membrane permeability, and interaction with biological targets. For instance, lowering the pKa can prevent unwanted protonation at physiological pH, which might otherwise lead to poor absorption or off-target effects.[6]

-

Enhancing Lipophilicity (LogP): The effect of fluorination on lipophilicity is context-dependent.[4] While the introduction of a single fluorine atom can increase lipophilicity by masking the polarity of adjacent C-H bonds, polyfluorination can sometimes lead to a decrease in LogP due to the increased overall polarity of the molecule.[4] This nuanced interplay allows for the precise tuning of a molecule's solubility and ability to cross biological membranes.

-

Blocking Metabolic "Soft Spots": A primary driver for fluorination is to enhance metabolic stability.[6][7] Cytochrome P450 enzymes, responsible for the metabolism of many xenobiotics, often target electron-rich C-H bonds for oxidation. The introduction of a strong, electron-withdrawing C-F bond at these vulnerable positions can effectively block metabolic degradation, thereby increasing the compound's half-life and bioavailability.[7]

-

Conformational Control and Binding Affinity: The small size of the fluorine atom allows it to act as a bioisostere for hydrogen, yet its electronic properties can induce significant conformational changes in a molecule.[2] This can be exploited to lock a molecule into a bioactive conformation, enhancing its binding affinity for a target receptor.[2] Furthermore, the polarized C-F bond can participate in favorable electrostatic interactions and hydrogen bonds with protein residues, further strengthening binding.[8]

The Inductive Effect of Fluorine on Pyridine pKa

The following diagram illustrates the inductive effect of a fluorine atom on the electron density of the pyridine ring, leading to a decrease in the basicity of the nitrogen atom.

Caption: Inductive effect of fluorine on pyridine basicity.

Applications in Medicinal Chemistry: Designing Superior Therapeutics

Fluorinated pyridine derivatives are integral to the discovery and development of a wide range of pharmaceuticals, from kinase inhibitors for cancer therapy to treatments for neurological disorders.[5][9]

Kinase Inhibitors: A Case Study in Rational Design

The development of kinase inhibitors is a prime example of how the properties of fluorinated pyridines are strategically exploited. The pyridine scaffold often serves as a hinge-binding motif, interacting with the ATP-binding site of the kinase. The introduction of fluorine can enhance this interaction and improve the overall drug-like properties of the inhibitor.[10][11]

-

Structure-Activity Relationship (SAR): In the design of kinase inhibitors, the position and number of fluorine substituents are critical. For example, a fluorine atom at a specific position on the pyridine ring can increase binding affinity by forming a hydrogen bond with a backbone amide in the kinase hinge region.[11] Computational modeling, such as molecular docking and quantum mechanics calculations, is often employed to predict the optimal fluorination pattern.[7]

The following table summarizes the impact of fluorination on the physicochemical properties of a hypothetical pyridine-based kinase inhibitor.

| Compound | Substituent | pKa | LogP | Metabolic Stability (t½) | Kinase Inhibition (IC50) |

| Parent | H | 5.2 | 2.5 | 30 min | 100 nM |

| Fluoro-A | 3-F | 3.5 | 2.8 | 120 min | 20 nM |

| Fluoro-B | 4-CF3 | 3.1 | 3.5 | 240 min | 5 nM |

Data is illustrative and intended for comparative purposes.

Signaling Pathway Modulation: PI3K Inhibition

Fluorinated pyridine derivatives are found in several potent and selective PI3K inhibitors used in cancer therapy. The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[12][13]

Caption: Inhibition of the PI3K signaling pathway.

Experimental Protocol: Suzuki-Miyaura Coupling for Kinase Inhibitor Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds, which are common structural motifs in kinase inhibitors.[14][15][16][17] The following protocol details the coupling of a fluorinated pyridine boronic acid with an aryl halide.

Objective: To synthesize a 2-aryl-5-fluoropyridine derivative as a key intermediate for a kinase inhibitor.

Materials:

-

2-Amino-5-bromopyridine

-

Aryl boronic acid or ester

-

Palladium catalyst (e.g., Pd(dppf)Cl2)

-

Base (e.g., K2CO3, K3PO4)

-

Solvent (e.g., dioxane, toluene, DMF)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask or a sealable reaction vial, add 2-fluoropyridine-3-boronic acid (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).[14]

-

Add the palladium catalyst (typically 2-10 mol%).[14]

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[14]

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

-

Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.[14]

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a biphasic solvent system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-fluoro-3-arylpyridine.[14]

Agrochemical Innovation: Enhancing Crop Protection

The agrochemical industry has also embraced fluorinated pyridine derivatives to develop next-generation herbicides, fungicides, and insecticides with improved efficacy, selectivity, and environmental profiles.[18][19] The trifluoromethylpyridine (TFMP) moiety, in particular, is a key structural feature in many successful agrochemicals.[18][20]

Herbicides and Fungicides: Mode of Action

Fluorinated pyridine-containing agrochemicals often exhibit novel modes of action, making them effective against resistant pests and pathogens. For example, the fungicide Fluopicolide, which contains a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety, is thought to act by disrupting the cytoskeleton of oomycetes.[21][22] The herbicide Fluazifop-p-butyl, which features a 5-(trifluoromethyl)pyridin-2-yloxy group, inhibits the acetyl-CoA carboxylase (ACCase) enzyme in grasses, a crucial step in fatty acid biosynthesis.[23][24][25]

Caption: Modes of action for fluorinated pyridine agrochemicals.

Experimental Protocol: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

2,3-Dichloro-5-(trifluoromethyl)pyridine is a key intermediate in the synthesis of several important agrochemicals.[18][26][27][28][29] The following protocol outlines a common synthetic route.

Objective: To synthesize 2,3-dichloro-5-(trifluoromethyl)pyridine from 2-chloro-5-(chloromethyl)pyridine.

Materials:

-

2-chloro-5-(chloromethyl)pyridine

-

Chlorine gas

-

Antimony trichloride (catalyst)

-

Hydrogen fluoride

-

Reaction vessel with heating and stirring capabilities

-

Distillation apparatus

Procedure:

-

Chlorination: Add 2-chloro-5-(chloromethyl)pyridine to a reaction vessel and heat with stirring.[28]

-

Introduce chlorine gas into the reaction vessel. The reaction is typically carried out at elevated temperatures (e.g., 125-140 °C).[28]

-

After the initial chlorination to form 2-chloro-5-(trichloromethyl)pyridine, transfer the product to a separate vessel for on-ring chlorination.[28]

-

Add antimony trichloride as a catalyst and continue to pass chlorine gas through the mixture at an elevated temperature to facilitate the chlorination of the pyridine ring, yielding 2,3-dichloro-5-(trichloromethyl)pyridine.[28]

-

Fluorination: Transfer the 2,3-dichloro-5-(trichloromethyl)pyridine to a fluorination vessel.[28]

-

Add hydrogen fluoride to the vessel and heat the mixture to induce the exchange of chlorine atoms for fluorine atoms on the trichloromethyl group.[28]

-

Purification: After the fluorination reaction is complete, the crude product is subjected to a series of purification steps, including washing, steam distillation, pH adjustment, and fractional distillation, to obtain pure 2,3-dichloro-5-(trifluoromethyl)pyridine.[28]

Materials Science: Engineering High-Performance Materials

In materials science, fluorinated pyridine derivatives, particularly perfluoropyridine, are utilized as building blocks for high-performance polymers and as components in advanced electronic devices like Organic Light-Emitting Diodes (OLEDs).[20][29][30][31]

Fluoropolymers: Synthesis and Properties

Perfluoropyridine is a highly reactive monomer that readily undergoes nucleophilic aromatic substitution (SNAr), making it an excellent candidate for the synthesis of fluoropolymers.[29][30][32][33] These polymers often exhibit exceptional thermal stability, chemical resistance, and unique optical and electronic properties.

-

Ring-Opening Metathesis Polymerization (ROMP): ROMP is a powerful technique for the synthesis of well-defined polymers from cyclic olefin monomers.[6][21][34][35] Perfluoropyridine-containing monomers can be designed to undergo ROMP, leading to the formation of polymers with pendent fluorinated pyridine units that can be further functionalized.[32]

Organic Light-Emitting Diodes (OLEDs): Host Materials

Fluorinated pyridine derivatives have been investigated as host materials in OLEDs due to their excellent thermal stability, high triplet energies, and balanced charge-transport properties.[31] These properties are crucial for achieving high efficiency and long operational lifetimes in OLED devices.

The following table summarizes the performance of representative OLED devices utilizing fluorinated pyridine-based host materials.

| Host Material | Emitter | Max. External Quantum Efficiency (EQE) | Max. Power Efficiency | Max. Luminance | Reference |

| Terpyridine Derivative | DMAC-TRZ | 22.35% | 32.95 lm/W | 19,986 cd/m² | [31] |

| p-CzPym | 4CzIPN | >30% | 116.5 lm/W | >5000 cd/m² | |

| 3BON | - | 26.3% | - | - |

Experimental Protocol: Ring-Opening Metathesis Polymerization (ROMP) of a Perfluoropyridine-Containing Monomer

Objective: To synthesize a functional polymer via ROMP of a norbornene-based monomer bearing a pendent perfluoropyridine group.

Materials:

-

Norbornene-perfluoropyridine monomer

-

Grubbs' catalyst (e.g., 1st, 2nd, or 3rd generation)

-

Anhydrous, degassed solvent (e.g., dichloromethane, toluene)

-

Inert atmosphere glovebox or Schlenk line

-

Precipitation solvent (e.g., methanol, hexane)

Procedure:

-

In an inert atmosphere glovebox, dissolve the norbornene-perfluoropyridine monomer in the anhydrous, degassed solvent in a reaction vial equipped with a stir bar.

-